molecular formula C10H8ClNO2 B13920645 Methyl 2-(chloromethyl)-4-cyanobenzoate

Methyl 2-(chloromethyl)-4-cyanobenzoate

Cat. No.: B13920645
M. Wt: 209.63 g/mol
InChI Key: WMDCKQHTSGVFFU-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a cyano group attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-4-cyanobenzoate typically involves the chloromethylation of methyl 4-cyanobenzoate. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)-4-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(chloromethyl)-4-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4-cyanobenzoate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The chloromethyl group is particularly reactive, allowing the compound to participate in substitution reactions that modify its structure and properties.

Comparison with Similar Compounds

    Methyl 4-cyanobenzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-(bromomethyl)-4-cyanobenzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

    Methyl 2-(hydroxymethyl)-4-cyanobenzoate: Contains a hydroxymethyl group, leading to different chemical properties and reactivity.

Uniqueness: Methyl 2-(chloromethyl)-4-cyanobenzoate is unique due to the presence of both a chloromethyl group and a cyano group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-cyanobenzoate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3

InChI Key

WMDCKQHTSGVFFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)CCl

Origin of Product

United States

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